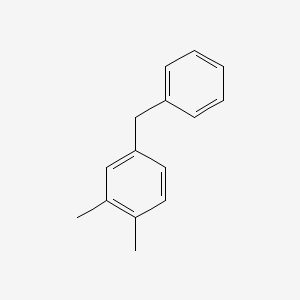
SOLOPHENYL YELLOW A3GL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SOLOPHENYL YELLOW A3GL is a synthetic dye commonly used in the textile industry. It is known for its vibrant yellow color and excellent dyeing properties on various fibers, particularly cellulosic fibers like cotton. The compound is part of the direct dyes class, which are water-soluble and can be applied directly to the substrate without the need for a mordant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SOLOPHENYL YELLOW A3GL involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction typically takes place in an aqueous medium under acidic conditions. The diazotization step requires sodium nitrite and hydrochloric acid, while the coupling step involves the use of a phenolic or naphtholic compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the dye. After synthesis, the dye is purified through filtration, washing, and drying before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
SOLOPHENYL YELLOW A3GL undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of its chromophore structure.
Reduction: Reduction reactions can alter the dye’s color properties, often resulting in a loss of color.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxidized products typically include smaller aromatic compounds and carboxylic acids.
Reduction: Reduced products may include colorless or differently colored amines.
Substitution: Substituted products vary depending on the substituent introduced, such as nitro, sulfonic, or alkyl groups.
Scientific Research Applications
SOLOPHENYL YELLOW A3GL has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored paper and plastics.
Mechanism of Action
The mechanism by which SOLOPHENYL YELLOW A3GL exerts its effects is primarily through its interaction with the substrate it dyes. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adsorption and color fastness. The chromophore structure of the dye absorbs visible light, resulting in the characteristic yellow color.
Comparison with Similar Compounds
Similar Compounds
- SOLOPHENYL YELLOW 3RL
- SOLOPHENYL YELLOW 4GL
- SOLOPHENYL YELLOW 5RL
Uniqueness
SOLOPHENYL YELLOW A3GL is unique due to its specific chromophore structure, which provides a distinct yellow hue and excellent dyeing properties. Compared to other similar compounds, it offers better color fastness and stability under various environmental conditions.
Properties
CAS No. |
12222-58-1 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





